molecular formula C9H15NO6 B14520512 N-(Butoxycarbonyl)-L-aspartic acid CAS No. 62631-46-3

N-(Butoxycarbonyl)-L-aspartic acid

Cat. No.: B14520512
CAS No.: 62631-46-3
M. Wt: 233.22 g/mol
InChI Key: ZEGBYSBVMJCHEI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH) is a protected derivative of L-aspartic acid, a non-essential amino acid. Its molecular formula is C₉H₁₅NO₆, with a molecular weight of 233.22 g/mol and a purity typically exceeding 98% . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group during peptide synthesis, enabling selective deprotection under mild acidic conditions . Boc-Asp-OH is widely utilized in pharmaceutical and biotechnological research for constructing peptide-based drugs, where controlled reactivity and stability are critical .

Properties

CAS No.

62631-46-3

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-(butoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C9H15NO6/c1-2-3-4-16-9(15)10-6(8(13)14)5-7(11)12/h6H,2-5H2,1H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

ZEGBYSBVMJCHEI-LURJTMIESA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCOC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Thiocarbonate-Mediated Boc Protection

The predominant industrial method, detailed in U.S. Patent 3,855,238, involves reacting L-aspartic acid with O-tertiary-butyl S-phenyl thiocarbonate (TC) in the presence of a strong base. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonate, releasing thiophenol and carbon dioxide.

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or water/tert-butanol mixtures
  • Base: 1,1,3,3-Tetramethylguanidine (TMG) or triethylamine
  • Molar Ratios: 1:1.1–1.3 (amino acid:TC), 1:2 (amino acid:base)
  • Temperature: 55–85°C for 12–24 hours

Workup Procedure:

  • Post-reaction, the mixture is acidified to pH 3–4 using citric acid.
  • Unreacted TC byproducts (e.g., phenyl disulfide) are extracted with ethyl ether.
  • Boc-Asp-OH is isolated via ethyl acetate extraction, dried over MgSO₄, and crystallized.

Yield and Purity:

  • Crude Yield: 84% (theoretical)
  • Purified Purity: >98% (HPLC)

Advantages:

  • Scalable to multi-kilogram batches
  • Minimal epimerization due to mild conditions

Limitations:

  • Requires hazardous solvents (DMSO)
  • Thiophenol byproduct necessitates oxidative cleanup with H₂O₂

Benzyl Ester Protection Strategy

A complementary approach, documented by J-STAGE researchers, employs a β-benzyl ester to block the aspartic acid side chain during Boc protection. This method ensures exclusive α-amino modification.

Synthetic Sequence:

  • Esterification: L-Aspartic acid is treated with benzyl alcohol/HCl to form L-aspartic acid β-benzyl ester.
  • Boc Protection: The esterified amino acid reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane.
  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding Boc-Asp-OH.

Optimized Parameters:

  • Boc Reagent: Boc₂O (1.2 equiv)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Reaction Time: 6 hours at 0°C → 12 hours at 25°C

Performance Metrics:

  • Overall Yield: 78% (two-step)
  • Optical Purity: [α]²⁵/D = -5° (c=1, MeOH)

Advantages:

  • Avoids thiocarbonate intermediates
  • High regioselectivity for α-amino group

Limitations:

  • Multi-step synthesis increases complexity
  • Benzyl group removal requires catalytic hydrogenation

Physicochemical Properties and Characterization

Structural and Analytical Data

Property Value Source
Molecular Formula C₉H₁₅NO₆
Molecular Weight 233.22 g/mol
Melting Point 142–145°C (dec.)
Specific Rotation -5.0° (c=1, MeOH)
HPLC Purity >98.0% (area%)
Solubility DMSO, MeOH, aqueous buffers

Spectroscopic Characterization

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I)
  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.65–2.80 (m, 2H, β-CH₂), 4.40 (q, 1H, α-CH), 12.2 (br, 2H, COOH)

Comparative Analysis of Synthesis Methods

Parameter Thiocarbonate Method Benzyl Ester Method
Starting Materials L-Aspartic acid, TC L-Aspartic acid, Boc₂O
Reaction Steps 1 3
Typical Yield 84% 78%
Byproducts Thiophenol, CO₂ Benzyl alcohol
Scalability Industrial (kg-scale) Lab-scale (mg–g)
Cost Moderate (TC synthesis required) High (Boc₂O expense)
Environmental Impact Moderate (DMSO waste) Low (aqueous workup)

Key Observations:

  • The thiocarbonate route offers superior throughput for API manufacturing but generates toxic thiophenol.
  • Academic labs favor the benzyl ester method for its simplicity and avoidance of sulfur reagents, despite lower atom economy.

Mechanism of Action

The mechanism of action of N-(Butoxycarbonyl)-L-aspartic acid primarily involves the temporary protection of the amino group, allowing for selective reactions at other functional sites. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

N-Substituted L-aspartic acids vary in their substituent groups, which influence their chemical properties and applications:

Compound Name Substituent Group Key Applications Synthesis Method
N-Boc-L-aspartic acid tert-Butoxycarbonyl (Boc) Peptide synthesis, drug intermediates Chemical reductive amination
N-Tosyl-L-aspartic acid p-Toluenesulfonyl (Tosyl) Intermediate in chiral synthesis Chemical sulfonylation
N-Acetyl-L-aspartic acid Acetyl Biomarker in neuroscience, metabolism Enzymatic acetylation
N-(3,3-dimethylbutyl)-L-aspartic acid 3,3-Dimethylbutyl Precursor to sweetener neotame Biocatalytic hydroamination
N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartic acid 3-(3-Hydroxy-4-methoxyphenyl)propyl Precursor to sweetener advantame Engineered EDDS lyase catalysis
N-Caffeyl-L-aspartate Caffeoyl Antioxidant, antimicrobial agent Plant extraction/chemoenzymatic

Sources :

Key Observations:
  • Protective Groups : Boc and Tosyl groups are chemically stable but require distinct deprotection strategies (acidolysis for Boc, nucleophilic cleavage for Tosyl) .
  • Biologically Active Derivatives: N-Acetyl-L-aspartic acid is endogenous in the human brain and linked to neuronal health, while caffeyl derivatives are bioactive in cocoa .
  • Sweetener Precursors: Branched alkyl and arylalkyl substituents (e.g., 3,3-dimethylbutyl) enable synthesis of non-caloric sweeteners via biocatalytic routes .
Yield and Selectivity Comparison
Compound Name Synthesis Method Yield (%) Enantiomeric Excess (% ee)
Boc-Asp-OH Chemical reductive amination 60–85 N/A (achiral protection)
N-Tosyl-L-aspartic acid Chemical sulfonylation 70–90 N/A (achiral protection)
N-(3,3-dimethylbutyl)-L-aspartic acid Engineered EDDS lyase 79 >99
N-Caffeyl-L-aspartate Chemoenzymatic 50–65 95–98

Sources :

Q & A

Q. What are the conventional and emerging synthesis methods for N-(Butoxycarbonyl)-L-aspartic acid, and how do their efficiencies compare?

Methodological Answer:

  • Conventional Synthesis : Historically, N-substituted L-aspartic acids are synthesized via reductive amination or asymmetric hydroamination, often requiring multi-step protocols, harsh conditions (e.g., high temperatures, strong acids/bases), and yielding moderate enantiomeric excess (e.e.) .
  • Biocatalytic Synthesis : Emerging enzymatic approaches (e.g., engineered EDDS lyase variants) enable enantioselective hydroamination under mild conditions. For example, engineered enzymes achieve >95% e.e. for derivatives like N-(3,3-dimethylbutyl)-L-aspartic acid, critical for sweetener precursors .
  • Efficiency Comparison : Biocatalysis reduces steps and environmental impact but may require optimization of enzyme stability and substrate scope. Chemical methods offer broader substrate compatibility but lower stereocontrol .

Q. What analytical techniques are recommended for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify structural integrity and detect impurities. For example, 1H^{1}\text{H} NMR can distinguish between D- and L-enantiomers via splitting patterns in chiral environments .
  • Chiral HPLC : Effective for quantifying e.e. using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .
  • LC-HRMS : Validates molecular weight and purity, detecting trace byproducts (e.g., deprotected intermediates) with ppm-level mass accuracy .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in biocatalytic synthesis of this compound derivatives?

Methodological Answer:

  • Enzyme Engineering : Directed evolution of enzymes like EDDS lyase improves stereoselectivity. For instance, the MAL-Q73A variant enhances activity toward bulky substrates (e.g., N-(3-hydroxy-4-methoxyphenyl)propyl derivatives) .
  • Reaction Conditions : Adjusting pH (6.5–8.0), temperature (25–37°C), and co-solvents (e.g., 10% DMSO) can stabilize enzymes and improve substrate solubility .
  • Substrate Modification : Introducing electron-withdrawing groups on the amine donor (e.g., arylalkyl substituents) increases reaction rates and e.e. by favoring enzyme-substrate docking .

Q. What strategies address discrepancies in NMR and LC-HRMS data when analyzing N-protected aspartic acid derivatives?

Methodological Answer:

  • Contradiction Analysis : Discrepancies often arise from residual solvents (e.g., DMF) in NMR or ion suppression in LC-HRMS.
    • NMR : Use deuterated solvents and gradient shimming to eliminate artifacts. For example, residual acetate in D2_2O can mask α-proton signals .
    • LC-HRMS : Employ ion-pairing agents (e.g., heptafluorobutyric acid) to enhance ionization efficiency of carboxylate groups .
  • Cross-Validation : Combine chiral HPLC (for e.e.) with 1H^{1}\text{H}-15N^{15}\text{N} HSQC NMR to resolve stereochemical ambiguities .

Q. How can this compound derivatives be designed for enhanced bioactivity in pharmaceutical applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Backbone Modifications : Introduce hydrophobic groups (e.g., tert-butyl esters) to improve blood-brain barrier penetration for neuroactive compounds .
    • Prodrug Design : Use 4-benzyl or 4-methyl esters to enhance oral bioavailability, as seen in peptide-based therapeutics .
  • Case Study : Conjugating aspartic acid to glycyrrhizic acid derivatives improved anti-HIV-1 activity by enhancing binding to viral protease active sites .

Q. How do ion clustering interactions influence the stability and reactivity of N-protected aspartic acids?

Methodological Answer:

  • Ion Cluster Analysis : Sodium or lithium ion adducts (e.g., [Na+^+•C6_6H9_9NO5_5]) alter solubility and reaction kinetics. For example, sodium clusters reduce electrophilicity at the carboxylate, slowing esterification .
  • Computational Modeling : Density Functional Theory (DFT) predicts binding energies (e.g., 146 kJ/mol for Na+^+ adducts) to optimize counterion selection for synthetic routes .

Q. Tables for Comparative Analysis

Synthesis Method ConditionsEnantiomeric Excess (e.e.)Key Reference
Chemical Reductive AminationH2_2/Pd-C, 80°C, 12h60–75%
Biocatalytic HydroaminationEDDS lyase, pH 7.5, 30°C, 24h>95%
Analytical Technique ApplicationResolution/LODKey Reference
Chiral HPLC (AD-H column)e.e. quantification0.1% impurity detection
LC-HRMS (Q-TOF)Molecular weight validation2 ppm mass accuracy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.